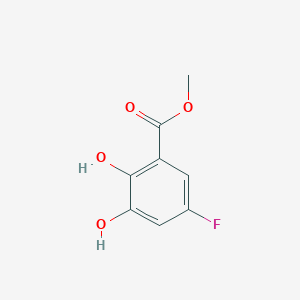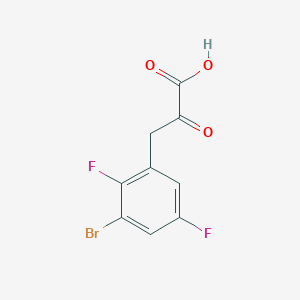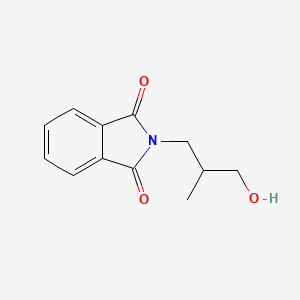
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a naphthyridine core
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Reduction Reactions: The carbonyl group in the naphthyridine core can be reduced to form corresponding alcohols under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
6-bromo-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
tert-Butyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
The presence of the tert-butyl ester group and the bromine atom in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C14H15BrN2O3 |
|---|---|
Molekulargewicht |
339.18 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)10-7-17(4)12-9(11(10)18)5-8(15)6-16-12/h5-7H,1-4H3 |
InChI-Schlüssel |
RGQXGOZHDKJZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CN(C2=C(C1=O)C=C(C=N2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)


![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)

![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)



